molecular formula C4H5Br2N B8332111 2,4-Dibromobutanenitrile

2,4-Dibromobutanenitrile

Cat. No.: B8332111
M. Wt: 226.90 g/mol
InChI Key: UMQUSNFXQFHNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromobutanenitrile (CAS 25109-76-6) is a brominated nitrile compound with the molecular formula C₄H₅Br₂N and a molecular weight of 226.898 g/mol . It is characterized by two bromine atoms at the 2- and 3-positions of the butanenitrile backbone. Key physicochemical properties include:

  • Boiling Point: 211.6°C at 760 mmHg
  • Density: 1.971 g/cm³
  • Vapor Pressure: 0.181 mmHg at 25°C
  • Flash Point: 81.8°C .

This compound is primarily used in industrial and scientific research due to its reactivity in substitution and elimination reactions.

Properties

Molecular Formula

C4H5Br2N

Molecular Weight

226.90 g/mol

IUPAC Name

2,4-dibromobutanenitrile

InChI

InChI=1S/C4H5Br2N/c5-2-1-4(6)3-7/h4H,1-2H2

InChI Key

UMQUSNFXQFHNBW-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C(C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromobutanenitrile can be synthesized through the bromination of butyronitrile. The process typically involves the addition of bromine to butyronitrile in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 4 positions of the butyronitrile molecule.

Industrial Production Methods

In an industrial setting, the production of 2,4-dibromobutyronitrile involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-quality 2,4-dibromobutyronitrile.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromobutanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used in substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products include carboxylic acids and other oxidized compounds.

Scientific Research Applications

2,4-Dibromobutanenitrile is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dibromobutyronitrile involves its reactivity with various biological molecules. The bromine atoms and nitrile group can interact with proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparison of 2,3-Dibromobutanenitrile with similar brominated and substituted butanenitriles:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
2,3-Dibromobutanenitrile C₄H₅Br₂N 226.898 Br (2,3-positions) High density (1.971 g/cm³); used in nucleophilic substitution reactions .
4-Bromo-2,2-diphenylbutanenitrile C₁₆H₁₄BrN 300.19 Br (4-), Ph (2,2-positions) Aromatic bulk enhances hydrophobicity; potential for materials science .
4-(Dimethylamino)-2-(phenylsulfonyl)butanenitrile C₁₂H₁₆N₂O₂S 252.337 SO₂Ph (2-), NMe₂ (4-) Electron-withdrawing sulfonyl group increases reactivity in polar solvents .
4-(Dibutylamino)butyronitrile C₁₂H₂₂N₂ 194.32 NBu₂ (4-) Lipophilic amino group; potential catalyst or pharmaceutical intermediate .

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